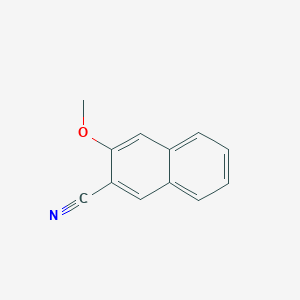

2-Cyano-3-methoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTOPFYRWFXMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538608 | |

| Record name | 3-Methoxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92616-44-9 | |

| Record name | 3-Methoxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyano-3-methoxynaphthalene

This guide provides a comprehensive overview of a viable synthetic pathway for 2-Cyano-3-methoxynaphthalene, a valuable building block for researchers, scientists, and professionals in drug development. The proposed synthesis is designed to be logical and robust, starting from commercially available precursors and proceeding through well-established chemical transformations. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the rationale behind the chosen methodologies.

Introduction

This compound is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. The presence of the cyano and methoxy functionalities on the naphthalene scaffold allows for diverse chemical modifications, making it an attractive intermediate for the synthesis of more complex molecules. This guide will focus on a multi-step synthesis beginning with the readily available 2-naphthol.

The overall synthetic strategy involves the initial methylation of 2-naphthol to form 2-methoxynaphthalene, followed by a series of transformations to introduce the cyano group at the 2-position and the methoxy group at the 3-position. A key challenge is the regioselective functionalization of the naphthalene ring. The presented pathway navigates this challenge through a logical sequence of reactions.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in four main stages, starting from 2-naphthol:

-

Methylation of 2-Naphthol: Protection of the hydroxyl group as a methyl ether.

-

Carboxylation of 3-Hydroxy-2-naphthoic Acid: Introduction of a carboxyl group which will be later converted to the amine.

-

Amine Synthesis via Curtius Rearrangement: Conversion of the carboxylic acid to an amine.

-

Sandmeyer Cyanation: Introduction of the cyano group to yield the final product.

Caption: Mechanism of Williamson ether synthesis for 2-methoxynaphthalene.

Experimental Protocol: Methylation of 2-Naphthol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Naphthol | 144.17 | 14.4 g | 0.1 |

| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |

| Dimethyl Sulfate | 126.13 | 13.9 g (10.5 mL) | 0.11 |

| Water | 18.02 | 100 mL | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 14.4 g of 2-naphthol in 100 mL of 10% aqueous sodium hydroxide solution.

-

Cool the solution to 10-15 °C in an ice bath.

-

With vigorous stirring, add 13.9 g of dimethyl sulfate dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 20 °C.

-

After the addition is complete, continue stirring at room temperature for 1 hour.

-

Gently heat the reaction mixture to 70-80 °C on a water bath for 30 minutes to ensure complete reaction and to hydrolyze any unreacted dimethyl sulfate.

-

Cool the mixture to room temperature. The product will solidify.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold 5% sodium hydroxide solution to remove any unreacted 2-naphthol, and finally with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 2-methoxynaphthalene as white crystals.

-

Dry the crystals in a desiccator. Expected yield: 13.5 - 14.5 g (85-92%).

Stage 2: Synthesis of 3-Methoxy-2-naphthoic acid

The next key intermediate is 3-methoxy-2-naphthoic acid. This can be synthesized from the commercially available 3-hydroxy-2-naphthoic acid via methylation, similar to the first stage.

Experimental Protocol: Methylation of 3-Hydroxy-2-naphthoic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Hydroxy-2-naphthoic acid | 188.18 | 18.8 g | 0.1 |

| Sodium Hydroxide | 40.00 | 8.8 g | 0.22 |

| Dimethyl Sulfate | 126.13 | 27.8 g (21 mL) | 0.22 |

| Water | 18.02 | 150 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask, dissolve 18.8 g of 3-hydroxy-2-naphthoic acid in 150 mL of 10% aqueous sodium hydroxide solution.

-

Cool the solution to 10-15 °C.

-

Add 27.8 g of dimethyl sulfate dropwise with stirring, keeping the temperature below 20 °C.

-

After the addition, stir the mixture at room temperature for 2 hours, then heat at 60-70 °C for 1 hour.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 2.

-

The precipitated 3-methoxy-2-naphthoic acid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from ethanol or acetic acid will yield the pure product.

Stage 3: Synthesis of 2-Amino-3-methoxynaphthalene via Curtius Rearrangement

The conversion of a carboxylic acid to a primary amine with one less carbon atom can be efficiently achieved through the Curtius rearrangement. [1][2]This reaction proceeds through an acyl azide intermediate which rearranges to an isocyanate, followed by hydrolysis to the amine. [1][2]

Reaction Mechanism: Curtius Rearrangement

The reaction is initiated by the conversion of the carboxylic acid to an acyl azide. This is typically done by first converting the carboxylic acid to its acid chloride, followed by reaction with sodium azide. Alternatively, diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. The isocyanate is then hydrolyzed in aqueous acidic or basic conditions to the corresponding amine. [1][2][3]

Caption: Key stages of the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement of 3-Methoxy-2-naphthoic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Methoxy-2-naphthoic acid | 202.21 | 20.2 g | 0.1 |

| Diphenylphosphoryl azide (DPPA) | 275.24 | 30.3 g | 0.11 |

| Triethylamine | 101.19 | 11.1 g (15.3 mL) | 0.11 |

| tert-Butanol | 74.12 | 100 mL | - |

| Dioxane (anhydrous) | 88.11 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

To a stirred solution of 20.2 g of 3-methoxy-2-naphthoic acid in 100 mL of anhydrous dioxane, add 11.1 g of triethylamine.

-

Add 30.3 g of diphenylphosphoryl azide (DPPA) dropwise at room temperature.

-

After stirring for 30 minutes, add 100 mL of tert-butanol.

-

Heat the mixture to reflux and maintain for 4-6 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue contains the Boc-protected amine. To deprotect, add 100 mL of 6M hydrochloric acid and heat the mixture at reflux for 2-3 hours.

-

Cool the solution and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-amino-3-methoxynaphthalene.

-

The crude product can be purified by column chromatography on silica gel.

Stage 4: Synthesis of this compound via Sandmeyer Reaction

The final step is the conversion of the amino group of 2-amino-3-methoxynaphthalene to a cyano group using the Sandmeyer reaction. [4]This reaction involves the diazotization of the primary aromatic amine followed by reaction with a copper(I) cyanide salt. [4]

Reaction Mechanism: Sandmeyer Reaction

The reaction begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The diazonium salt is then treated with copper(I) cyanide. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where copper(I) acts as a catalyst to facilitate the transfer of an electron to the diazonium salt, leading to the loss of nitrogen gas and the formation of an aryl radical. This radical then reacts with the cyanide ion to form the final product. [4]

Caption: Key steps of the Sandmeyer Cyanation.

Experimental Protocol: Sandmeyer Cyanation of 2-Amino-3-methoxynaphthalene

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Amino-3-methoxynaphthalene | 173.21 | 17.3 g | 0.1 |

| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - |

| Sodium Nitrite | 69.00 | 7.2 g | 0.105 |

| Copper(I) Cyanide | 89.56 | 10.8 g | 0.12 |

| Potassium Cyanide | 65.12 | 6.5 g | 0.1 |

| Water | 18.02 | As needed | - |

Procedure:

-

Diazotization: In a 500 mL beaker, dissolve 17.3 g of 2-amino-3-methoxynaphthalene in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 7.2 g of sodium nitrite in 20 mL of water dropwise with constant stirring, keeping the temperature below 5 °C. The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Cyanation: In a separate 1 L flask, prepare a solution of copper(I) cyanide by dissolving 10.8 g of CuCN and 6.5 g of KCN in 100 mL of water. Cool this solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. A vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30 minutes.

-

Cool the mixture and extract the product with a suitable organic solvent like toluene or dichloromethane (3 x 100 mL).

-

Wash the combined organic extracts with water, then with a dilute sodium hydroxide solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methoxy group protons around 3.9-4.1 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 100-160 ppm. A peak for the methoxy carbon around 55-60 ppm. A peak for the nitrile carbon around 115-120 ppm. |

| FT-IR (cm⁻¹) | A sharp, strong absorption band for the C≡N stretch around 2220-2240 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₂H₉NO, MW: 183.21). |

Safety Considerations

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Sodium azide and potassium cyanide are extremely toxic. All manipulations should be carried out in a fume hood. Acidification of solutions containing these salts will generate highly toxic hydrazoic acid and hydrogen cyanide gas, respectively.

-

Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive. It should be handled with care and not subjected to shock or excessive heat.

-

Standard laboratory safety practices should be followed throughout all procedures.

Conclusion

This technical guide outlines a comprehensive and logical synthetic pathway for this compound from readily available starting materials. The described protocols are based on well-established and reliable organic reactions. By following the detailed experimental procedures and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable compound for their scientific endeavors. The provided mechanistic insights and characterization data will further aid in the successful execution and validation of this synthesis.

References

- Organic Syntheses Procedure, Org. Synth. 1971, 51, 109; DOI: 10.15227/orgsyn.051.0109.

-

Sandmeyer Reaction - Wikipedia. (URL: [Link])

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Curtius rearrangement - Wikipedia. (URL: [Link])

- Organic Syntheses Procedure, Org. Synth. 1923, 3, 9; DOI: 10.15227/orgsyn.003.0009.

Sources

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. Curtius Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

2-Cyano-3-methoxynaphthalene chemical properties

An In-depth Technical Guide to 2-Cyano-3-methoxynaphthalene

Disclaimer: Direct experimental data for this compound is not extensively available in public databases. This guide has been developed by a Senior Application Scientist to provide a comprehensive technical overview based on established chemical principles, predictive models, and validated data from structurally analogous compounds. It is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a functionalized bicyclic aromatic compound. Its structure, featuring the rigid naphthalene scaffold combined with the electronically distinct methoxy (-OCH₃) and cyano (-C≡N) groups, positions it as a molecule of significant interest for synthetic and medicinal chemistry. The naphthalene core is a well-established privileged structure in drug discovery, while the cyano group is a versatile functional handle and a known pharmacophore. This guide provides a robust framework for understanding, synthesizing, and characterizing this compound, empowering researchers to explore its potential applications.

Part 1: Physicochemical and Structural Properties

The chemical identity of this compound is defined by its unique arrangement of functional groups on the naphthalene core. The electron-donating methoxy group and the strongly electron-withdrawing cyano group create a distinct electronic profile that dictates its physical and chemical behavior.

Chemical Structure:

Caption: Structure of this compound.

Core Physicochemical Data

The properties of this compound are predicted based on the known data for 2-Methoxynaphthalene, with adjustments for the addition of a cyano group. The cyano group's high polarity and ability to participate in dipole-dipole interactions are expected to increase the melting and boiling points and alter solubility profiles compared to the parent ether.

| Property | 2-Methoxynaphthalene (Reference) | This compound (Predicted) | Justification for Prediction |

| Molecular Formula | C₁₁H₁₀O | C₁₂H₉NO | Addition of a -CN group, removal of H. |

| Molecular Weight | 158.20 g/mol | 183.21 g/mol | Calculated based on atomic masses. |

| IUPAC Name | 2-methoxynaphthalene | 3-methoxynaphthalene-2-carbonitrile | Standard nomenclature rules. |

| CAS Number | 93-04-9 | Not assigned | Compound is not widely cataloged. |

| Physical State | White crystalline solid | Predicted to be a white to off-white crystalline solid | Aromatic nitriles are typically solids at room temp. |

| Melting Point | 73–75 °C | > 100 °C | The polar nitrile group increases intermolecular forces. |

| Boiling Point | 274 °C | > 300 °C | Increased molecular weight and polarity. |

| Solubility | Insoluble in water; Soluble in alcohol, ether | Insoluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) | The polar nitrile enhances solubility in polar solvents. |

Part 2: Proposed Synthesis Workflow

A robust and logical synthetic route is critical for obtaining high-purity material for research. Direct electrophilic functionalization of 2-methoxynaphthalene at the 3-position is challenging due to the directing effects of the methoxy group, which favor substitution at other positions.[1][2] Therefore, a more reliable strategy begins with a precursor that already contains the desired 2,3-substitution pattern. The commercially available 3-hydroxy-2-naphthoic acid is an ideal starting material.[3]

The proposed synthesis involves three key transformations:

-

Methylation of the hydroxyl group.

-

Conversion of the carboxylic acid to a primary amide .

-

Dehydration of the amide to the target nitrile.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-2-naphthoic acid

Causality: This step protects the phenolic hydroxyl group as a methyl ether, which is stable to the conditions of the subsequent amidation and dehydration steps. Williamson ether synthesis using dimethyl sulfate is a highly efficient method for this transformation.

-

In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve 3-hydroxy-2-naphthoic acid (1 equivalent) in methanol.

-

Add a suitable base, such as sodium hydroxide (2.2 equivalents), and stir until a clear solution of the sodium salt is formed.

-

Cool the mixture in an ice bath and add dimethyl sulfate (1.2 equivalents) dropwise, ensuring the temperature remains below 20°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete reaction.

-

Cool the reaction mixture and pour it into cold water.

-

Acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum. The crude 3-methoxy-2-naphthoic acid can be purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of 3-Methoxy-2-naphthalene-carboxamide

Causality: The carboxylic acid is converted to a primary amide, the direct precursor to the nitrile. This is a two-part process involving activation of the carboxylic acid as an acyl chloride, which is highly reactive towards nucleophilic attack by ammonia.

-

Suspend 3-methoxy-2-naphthoic acid (1 equivalent) in a dry, inert solvent such as toluene.

-

Add thionyl chloride (SOCl₂, 1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methoxy-2-naphthoyl chloride as an oil or low-melting solid.

-

Without purification, carefully and slowly add the crude acyl chloride to a cooled (0°C) concentrated aqueous solution of ammonium hydroxide (excess).

-

Stir the resulting suspension vigorously for 1-2 hours, allowing it to warm to room temperature.

-

Filter the precipitated solid, wash with cold water, and dry to yield the crude 3-methoxy-2-naphthalene-carboxamide.

Step 3: Synthesis of this compound

Causality: This final step involves the dehydration of the primary amide to form the carbon-nitrogen triple bond of the nitrile. Phosphorus oxychloride (POCl₃) is an effective and common reagent for this transformation.

-

In a flask protected from atmospheric moisture, suspend 3-methoxy-2-naphthalene-carboxamide (1 equivalent) in a dry solvent like acetonitrile or dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise with stirring.

-

After addition, allow the reaction to proceed at room temperature or with gentle heating (reflux) until TLC or LC-MS analysis indicates the consumption of the starting amide.

-

Carefully quench the reaction by pouring the mixture over crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Part 3: Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following predictions are based on established principles and data from analogous structures.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz): The proton NMR spectrum is expected to show six distinct signals in the aromatic region and one singlet for the methoxy group.

-

δ ~9.0-8.0 ppm (s, 1H): H1 proton, deshielded by the anisotropic effect of the adjacent aromatic ring and the cyano group.

-

δ ~7.9-7.7 ppm (m, 2H): H5 and H8 protons, appearing as multiplets.

-

δ ~7.6-7.4 ppm (m, 2H): H6 and H7 protons, appearing as complex multiplets.

-

δ ~7.3 ppm (s, 1H): H4 proton, shielded relative to H1.

-

δ ~4.0 ppm (s, 3H): -OCH₃ protons.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz): The carbon spectrum will be characterized by 12 distinct signals.

-

δ ~160-155 ppm: C3, attached to the oxygen of the methoxy group.

-

δ ~138-130 ppm: Quaternary carbons C9 and C10.

-

δ ~130-124 ppm: Aromatic CH carbons (C1, C4, C5, C6, C7, C8).

-

δ ~118-115 ppm: C≡N carbon, a highly characteristic signal.

-

δ ~110-100 ppm: C2, the carbon bearing the cyano group, shifted upfield.

-

δ ~56 ppm: -OCH₃ carbon.

Infrared (IR) Spectroscopy (Predicted, KBr pellet): The IR spectrum provides definitive evidence for the key functional groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.

-

~2230-2220 cm⁻¹ (strong, sharp): The highly diagnostic C≡N stretching vibration for an aromatic nitrile.[4][5]

-

~1620, 1580, 1500 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1260 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

~1030 cm⁻¹ (strong): Symmetric C-O-C stretching.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 183, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns involving the loss of a methyl radical (m/z 168, [M-CH₃]⁺) and subsequent loss of carbon monoxide (m/z 140, [M-CH₃-CO]⁺).

Part 4: Applications in Research and Drug Development

The this compound scaffold is a promising platform for the development of novel bioactive molecules and advanced materials.

-

Medicinal Chemistry: The nitrile group is a key pharmacophore in numerous FDA-approved drugs.[6] It can act as a hydrogen bond acceptor or as a bioisosteric replacement for a carbonyl or hydroxyl group, potentially improving metabolic stability and pharmacokinetic properties.[6] The electron-withdrawing nature of the nitrile can modulate the electronic properties of the naphthalene ring, influencing its interaction with biological targets such as kinases, proteases, and other enzymes.

-

Synthetic Building Block: The cyano group is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used to construct various heterocyclic rings (e.g., tetrazoles), making this compound a valuable intermediate for accessing a diverse library of derivatives.

-

Materials Science: Cyanated polycyclic aromatic hydrocarbons are of interest in the field of organic electronics. The introduction of a cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for creating n-type semiconductor materials for applications in organic field-effect transistors (OFETs) and other electronic devices.[7]

Part 5: Safety and Handling Protocols

As a novel chemical, this compound must be handled with the assumption that it is hazardous. The primary concerns relate to the properties of aromatic nitriles.

-

General Hazards: Aromatic nitriles are generally considered toxic and should be handled with care. While they are typically more stable and less acutely toxic than inorganic cyanide salts, they can be harmful if inhaled, ingested, or absorbed through the skin.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: A standard laboratory coat should be worn.

-

-

Handling:

-

All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid generating dust.

-

Ensure adequate ventilation.

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

-

-

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations.

-

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1). [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

-

Ye, Q., et al. (2012). Stepwise Cyanation of Naphthalene Diimide for n-Channel Field-Effect Transistors. Organic Letters, 14(12), 2964–2967. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Kumar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2827–2859. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile. [Link]

-

NIST. 2-Naphthalenecarboxylic acid, 3-hydroxy-. NIST Chemistry WebBook, SRD 69. [Link]

-

Organic Syntheses. 2-acetyl-6-methoxynaphthalene. Org. Synth. 1966, 46, 1. [Link]

-

Ronad, P. M., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1277-1305. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

Sources

- 1. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-Naphthalenecarboxylic acid, 3-hydroxy- [webbook.nist.gov]

- 4. data.epo.org [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromo-3-methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

2-Cyano-3-methoxynaphthalene CAS number

An In-depth Technical Guide to 2-Cyano-3-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized naphthalene derivative. As this compound is not readily cataloged with a commercial CAS number, this document focuses on its theoretical synthesis, predicted physicochemical and spectroscopic properties, and potential applications in medicinal chemistry and materials science. The primary synthetic route detailed is a multi-step process commencing with the nitration of 2-methoxynaphthalene, followed by reduction and a subsequent Sandmeyer reaction. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar functionalized naphthalene scaffolds.

Introduction: The Rationale for this compound

The naphthalene core is a privileged scaffold in drug discovery and materials science, offering a rigid bicyclic aromatic system for functionalization.[1] The introduction of methoxy (-OCH₃) and cyano (-CN) groups can significantly modulate the electronic, lipophilic, and metabolic properties of the parent molecule. The methoxy group is a well-known bioisostere for a hydroxyl group, often improving metabolic stability, while the cyano group can act as a hydrogen bond acceptor, a metabolic blocking group, or a precursor for other functional groups like carboxylic acids or amines.

While isomers such as 2-cyano-6-methoxynaphthalene are known, the specific 2,3-substitution pattern of this compound presents a unique electronic and steric environment. This guide elucidates a viable synthetic pathway to access this molecule, enabling its investigation for novel therapeutic agents or functional materials.

Proposed Synthesis of this compound

The most plausible and versatile method for the synthesis of this compound involves a multi-step sequence starting from the commercially available 2-methoxynaphthalene. The key transformation is the introduction of the cyano group via a Sandmeyer reaction, which necessitates the presence of an amino group at the desired position.[2][3][4]

The proposed synthetic workflow is as follows:

-

Nitration of 2-methoxynaphthalene to introduce a nitro group.

-

Reduction of the nitro group to an amine.

-

Diazotization of the amine followed by a Sandmeyer reaction with a cyanide source.

Diagram of Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

PART A: Nitration of 2-Methoxynaphthalene

The methoxy group is a strong activating, ortho-, para-director.[5][6][7] In the case of 2-methoxynaphthalene, electrophilic attack is favored at the C1 and C6 positions. Therefore, the desired 3-nitro isomer is expected to be a minor product, necessitating careful chromatographic separation.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Substrate: Slowly add 10.0 g of 2-methoxynaphthalene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture of 10 mL of concentrated sulfuric acid and 5 mL of concentrated nitric acid, pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Time: Stir the reaction mixture at 0-5 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product will be a mixture of isomers. Purify by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to isolate the 3-nitro-2-methoxynaphthalene isomer.

PART B: Reduction of 3-Nitro-2-methoxynaphthalene

-

Reaction Setup: To a round-bottom flask containing the purified 3-nitro-2-methoxynaphthalene (1.0 eq), add ethanol and concentrated hydrochloric acid (5.0 eq).

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (3.0 eq) portion-wise to the stirred mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 70-80 °C) for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2-methoxynaphthalene.

PART C: Sandmeyer Reaction to Yield this compound

The Sandmeyer reaction is a reliable method for converting aryl amines to aryl cyanides.[2][8][9]

-

Diazotization:

-

Dissolve the 3-amino-2-methoxynaphthalene (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Isolation and Purification:

-

Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

Physicochemical and Spectroscopic Properties

As this compound is not commercially available, its properties must be predicted based on its structure and data from similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, EtOAc) and insoluble in water. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) and Couplings (J) |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.0 ppm. A singlet for the methoxy group protons is predicted around δ 3.9-4.1 ppm. The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The cyano carbon is predicted around δ 115-120 ppm. The methoxy carbon is expected around δ 55-60 ppm. |

| FT-IR (cm⁻¹) | A sharp C≡N stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H stretches are predicted above 3000 cm⁻¹. C-O stretches for the methoxy group are expected in the 1250-1000 cm⁻¹ region. |

Potential Applications in Research and Drug Development

Functionalized naphthalenes are key components in many pharmaceutical agents and advanced materials.[1] The unique substitution pattern of this compound suggests several potential areas of application.

Diagram of Potential Application Areas

Caption: Potential research applications for this compound.

-

Medicinal Chemistry: The cyano group can serve as a potent hydrogen bond acceptor, interacting with key residues in enzyme active sites or receptor binding pockets. The naphthalene scaffold can be further elaborated to target a variety of biological entities, including kinases, G-protein coupled receptors (GPCRs), and nuclear hormone receptors.

-

Materials Science: Naphthalene derivatives are known for their photophysical properties. The introduction of an electron-withdrawing cyano group and an electron-donating methoxy group can create a "push-pull" system, potentially leading to interesting fluorescent or non-linear optical properties. This could enable its use as a molecular probe or in the development of organic light-emitting diodes (OLEDs).

-

Synthetic Chemistry: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing a handle for further synthetic transformations and the creation of diverse chemical libraries for screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, appropriate safety precautions should be taken based on the known hazards of related compounds and functional groups.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Toxicology: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. The starting material, 2-methoxynaphthalene, may cause skin and eye irritation.[3] The intermediates, particularly nitro compounds, should be handled with care as they can be toxic and potentially explosive.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents an intriguing, albeit underexplored, molecular scaffold. This guide provides a scientifically grounded, theoretical framework for its synthesis and characterization. By outlining a detailed experimental protocol and predicting its key properties, we aim to empower researchers in the fields of organic synthesis, drug discovery, and materials science to explore the potential of this and other novel naphthalene derivatives. The successful synthesis and subsequent investigation of this compound could lead to the discovery of new therapeutic agents or functional materials with unique properties.

References

- Benchchem. (n.d.). Electrophilic Aromatic Substitution of 1-Methoxynaphthalene: A Technical Guide.

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

- Wikipedia. (2023). Sandmeyer reaction.

- Stack Exchange. (2015). Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene.

- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

- Google Patents. (n.d.). WO2004000792A1 - A process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof.

- SynArchive. (n.d.). Sandmeyer Reaction.

- ElectronicsAndBooks. (n.d.). Anodic Cyanation. Aromatic Nucleophilic Substitution of Monomethyl- and Dimethylnaphthalenes.

- ChemicalBook. (n.d.). 2-Methoxynaphthalene synthesis.

- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Supporting Information. (n.d.).

- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.

- Organic Syntheses. (n.d.). 1-cyano-6-methoxy-3,4-dihydronaphthalene - Organic Syntheses Procedure.

- Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene - Organic Syntheses Procedure.

- ChemicalBook. (n.d.). 2-Methoxynaphthalene(93-04-9) 1H NMR spectrum.

- PrepChem.com. (n.d.). Preparation of 2-methoxynaphthalene.

- Life Chemicals. (2019, July 30). Functionalized Naphthalenes For Diverse Applications | Building Blocks.

- ResearchGate. (n.d.). 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1).

- ChemicalBook. (n.d.). 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Methoxynaphthalene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

2-Cyano-3-methoxynaphthalene molecular weight

An In-depth Technical Guide to 2-Cyano-3-methoxynaphthalene (CAS: 92616-44-9) for Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a functionalized naphthalene derivative of interest to researchers in organic synthesis, medicinal chemistry, and drug development. While specific experimental data for this compound is limited in public literature, this document consolidates available information and provides expert analysis based on established chemical principles and data from structurally related analogues. We present its core physicochemical properties, propose a logical synthetic pathway, detail protocols for its analytical characterization with predicted spectral data, and explore its potential applications as a scaffold in modern drug discovery. This guide is intended to serve as a foundational resource for scientists investigating this and related molecules.

The Naphthalene Scaffold in Drug Discovery

The naphthalene core, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its rigid, lipophilic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Numerous compounds incorporating the naphthalene ring system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. As of 2019, there were 33 approved drugs and 56 investigational compounds based on the naphthalene moiety, underscoring its therapeutic relevance[1]. The strategic functionalization of the naphthalene core is a key strategy for modulating pharmacokinetic properties and biological activity. The introduction of groups such as the methoxy (-OCH₃) and cyano (-CN) moieties, as seen in this compound, can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a valuable building block for novel therapeutic agents.

Core Physicochemical Properties

Precise identification of a compound is foundational to all research. This compound is identified by the CAS number 92616-44-9. Its properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-Methoxy-2-naphthalenecarbonitrile | N/A |

| CAS Number | 92616-44-9 | |

| Molecular Formula | C₁₂H₉NO | [2] |

| Molecular Weight | 183.21 g/mol | Calculated |

| Appearance | Data not available | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis and Characterization Workflow

While a specific, published synthesis for this compound is not available, a plausible and logical synthetic route can be designed based on established organometallic and aromatic chemistry principles. The following section outlines a proposed pathway and a general workflow for its synthesis, purification, and characterization.

Proposed Synthetic Pathway: A Multi-Step Approach

The causality behind this proposed route lies in achieving the specific 2,3-substitution pattern, which can be challenging via direct electrophilic substitution on a simple naphthalene core. A more controlled approach would involve building the functionality from a precursor where the regiochemistry is already established. A viable strategy would be a copper-catalyzed cyanation of a corresponding aryl halide, a method known as the Rosenmund-von Braun reaction.[3][4]

The key intermediate for this reaction would be 3-Bromo-2-methoxynaphthalene. The synthesis of this specific isomer is non-trivial, as direct bromination of 2-methoxynaphthalene typically yields the 1-bromo or 6-bromo isomers.[1][5] Therefore, a more robust route might start from a precursor like 3-amino-2-naphthol, which allows for precise placement of the functional groups.

Proposed Route:

-

Methylation: Selective methylation of the hydroxyl group of 3-amino-2-naphthol to yield 3-amino-2-methoxynaphthalene.

-

Diazotization & Sandmeyer Reaction (Halogenation): Conversion of the amino group to a diazonium salt, followed by a Sandmeyer reaction with a bromide source (e.g., CuBr) to install the bromine atom at the 3-position, yielding 3-Bromo-2-methoxynaphthalene.

-

Cyanation (Rosenmund-von Braun Reaction): Reaction of 3-Bromo-2-methoxynaphthalene with copper(I) cyanide (CuCN) to displace the bromide and form the target molecule, this compound.

Experimental Protocol: Rosenmund-von Braun Cyanation

This protocol is a generalized procedure for the final step of the proposed synthesis and must be optimized for the specific substrate. The choice of a high-boiling polar solvent is critical for solubilizing the reagents and facilitating the reaction, which often requires elevated temperatures.[6]

Objective: To synthesize this compound from 3-Bromo-2-methoxynaphthalene.

Materials:

-

3-Bromo-2-methoxynaphthalene (1 equivalent)

-

Copper(I) cyanide (CuCN) (1.2 - 1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for reflux and workup

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere of nitrogen.

-

Reagent Addition: Charge the flask with 3-Bromo-2-methoxynaphthalene and copper(I) cyanide.

-

Solvent Addition: Add anhydrous DMF via a syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ferric chloride and hydrochloric acid or aqueous ammonia to complex the copper salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Synthesis and Verification Workflow Diagram

The following diagram illustrates a logical workflow from synthesis to a fully characterized final product. This self-validating system ensures that the identity and purity of the compound are confirmed at each critical stage.

Caption: Logical workflow for the synthesis and validation of this compound.

Analytical Characterization

Definitive structural elucidation and purity assessment are critical for any chemical entity intended for biological testing. Standard analytical techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) would be employed.

Predicted Spectral Data

The following table summarizes the predicted spectral data for this compound based on its structure and known effects of its functional groups.

| Technique | Predicted Data & Rationale |

| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Expect 6 distinct signals for the 6 aromatic protons on the naphthalene core. Protons ortho and para to the methoxy group will be shielded (shifted upfield), while those near the electron-withdrawing cyano group will be deshielded (shifted downfield). Complex splitting patterns (doublets, triplets, or multiplets) will arise from spin-spin coupling. Methoxy Protons (δ ~3.9-4.1 ppm): A sharp singlet integrating to 3 protons. |

| ¹³C NMR | Expect 12 distinct signals. Cyano Carbon (δ ~115-120 ppm): Characteristic chemical shift for a nitrile carbon. Aromatic Carbons (δ ~105-160 ppm): The carbon attached to the methoxy group will be significantly deshielded (δ ~155-160 ppm). Methoxy Carbon (δ ~55-60 ppm): Typical shift for a methoxy carbon. |

| FTIR | C≡N Stretch: A sharp, strong absorption band in the range of 2220-2240 cm⁻¹, which is highly characteristic of a nitrile group. C-O Stretch: Strong bands for the aryl-alkyl ether around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C=C & C-H: Multiple bands in the 1450-1600 cm⁻¹ region (ring stretching) and above 3000 cm⁻¹ (C-H stretching). |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 183.21, corresponding to the molecular weight of the compound (C₁₂H₉NO). Fragmentation: Expect fragmentation patterns corresponding to the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃). |

Standard Operating Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified sample.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.

-

Analysis: Integrate the proton signals to confirm the proton count for each environment. Compare the observed chemical shifts and coupling constants to the predicted values to validate the structure. The absence of significant impurity signals in the ¹H spectrum provides a measure of purity.

Potential Applications in Drug Development

The unique combination of a naphthalene scaffold, a methoxy group, and a cyano group makes this compound a molecule of significant interest for drug discovery programs.

Scaffold for Anticancer Agents

Naphthalene derivatives have been extensively studied for their anticancer properties.[7] The introduction of a cyano group is a known strategy in the design of bioactive molecules. For example, novel synthesized derivatives of 2-cyano-3-(naphthalen-1-yl) acryloyl amides have demonstrated potent antiproliferative activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Similarly, naphthalene-based organoselenocyanates have shown selective cytotoxicity against MCF-7 cells with minimal impact on normal fibroblast cells, highlighting the potential for targeted therapies.[2] The core structure of this compound could serve as a starting point for the development of new analogues with enhanced potency and selectivity.

Caption: Relationship between the core scaffold, functionalization, and potential biological outcomes.

Intermediate in Organic Synthesis

Beyond its own potential bioactivity, this compound is a versatile synthetic intermediate. The nitrile group can be readily transformed into a variety of other functional groups, providing access to a diverse chemical space for library synthesis. Key transformations include:

-

Hydrolysis to form a carboxylic acid.

-

Reduction to form a primary amine.

-

Reaction with organometallics (e.g., Grignard reagents) to form ketones.

This chemical versatility allows for the rapid generation of derivative libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.

Safety and Handling

As this compound is a research chemical with limited characterization, it must be handled with appropriate caution.

-

Toxicology: No specific toxicological data is available. Compounds containing a nitrile (cyano) group should be treated as potentially toxic.

-

Handling: Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves.

-

Exposure: Avoid inhalation of dust, ingestion, and contact with skin and eyes. In case of exposure, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

This compound (CAS: 92616-44-9) represents a promising, yet underexplored, molecule for pharmaceutical research. This guide has established its core identity, proposed a viable synthetic route, and outlined a robust framework for its analytical characterization. Based on extensive literature on related naphthalene derivatives, this compound holds potential as both a bioactive scaffold and a versatile synthetic intermediate for the development of novel therapeutics, particularly in oncology and infectious diseases. Further experimental validation of its synthesis, properties, and biological activity is warranted and encouraged.

References

-

This compound. BioOrganics.[Link]

-

This compound, 98% Purity, C12H9NO, 1 gram. CP Lab Safety.[Link]

-

Rosenmund–von Braun reaction. Wikipedia.[Link]

-

Rosenmund-von Braun Reaction. SynArchive.[Link]

-

Rosenmund-von Braun Reaction. Organic Chemistry Portal.[Link]

-

Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. PubMed.[Link]

-

Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry.[Link]

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office.[Link]

-

2-Methoxynaphthalene. Wikipedia.[Link]

Sources

- 1. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. data.epo.org [data.epo.org]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Structural Analysis of 2-Cyano-3-methoxynaphthalene

Preamble: Navigating the Frontier of Naphthalene Derivatives in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the structural analysis of 2-Cyano-3-methoxynaphthalene. In the landscape of medicinal chemistry, substituted naphthalenes are pivotal scaffolds due to their versatile biological activities. Understanding the precise three-dimensional architecture and electronic properties of novel derivatives like this compound is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics. This document provides a robust framework for the synthesis, purification, and in-depth structural characterization of this promising, yet sparsely documented, molecule. While direct experimental data for this specific compound is not widely available in peer-reviewed literature, this guide establishes a predictive and methodological foundation based on established chemical principles and data from closely related analogues.

Strategic Synthesis of this compound: A Proposed Route

The synthesis of this compound can be approached through a multi-step pathway, leveraging well-established transformations in naphthalene chemistry. A plausible and efficient synthetic strategy initiates from the commercially available 3-methoxy-2-naphthoic acid.

Proposed Synthetic Pathway

A logical synthetic sequence would involve the conversion of the carboxylic acid functionality into a nitrile group. This can be achieved via a two-step process involving an amide intermediate, followed by dehydration.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Methoxy-2-naphthalenecarboxamide

-

To a solution of 3-methoxy-2-naphthoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride is then dissolved in an anhydrous aprotic solvent and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

-

The resulting mixture is stirred for 1-2 hours, allowing it to gradually warm to room temperature.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 3-methoxy-2-naphthalenecarboxamide.

Step 2: Dehydration to this compound

-

In a round-bottom flask, combine 3-methoxy-2-naphthalenecarboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq) or phosphoryl chloride (POCl₃, 3.0 eq).

-

The mixture is heated under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product is dried and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.

Structural Elucidation: A Multi-technique Approach

A comprehensive structural analysis of this compound necessitates the application of multiple spectroscopic and analytical techniques. The following sections outline the expected outcomes from these analyses, based on the known effects of cyano and methoxy substituents on the naphthalene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | s | 1H | H-1 | The cyano group at C-2 will deshield the adjacent H-1 proton, shifting it downfield. |

| ~ 7.8 - 8.0 | d | 1H | H-4 or H-5 | Aromatic protons on the naphthalene ring. |

| ~ 7.4 - 7.6 | m | 2H | H-6 and H-7 | Aromatic protons on the naphthalene ring. |

| ~ 7.2 - 7.4 | d | 1H | H-8 | Aromatic protons on the naphthalene ring. |

| ~ 4.0 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C-3 | The carbon attached to the electron-donating methoxy group will be shifted downfield. |

| ~ 135 - 140 | Quaternary Carbons | The quaternary carbons of the naphthalene ring. |

| ~ 125 - 130 | Aromatic CH | Aromatic carbons bearing a proton. |

| ~ 118 | -CN | The carbon of the nitrile group. |

| ~ 105 - 110 | C-2 | The carbon bearing the cyano group will be significantly deshielded. |

| ~ 56 | -OCH₃ | The carbon of the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 2220 - 2240 | C≡N stretch | Nitrile |

| ~ 3050 - 3100 | C-H stretch | Aromatic |

| ~ 2850 - 2960 | C-H stretch | -OCH₃ |

| ~ 1600 - 1620 | C=C stretch | Aromatic Ring |

| ~ 1250 - 1270 | Asymmetric C-O-C stretch | Aryl Ether |

| ~ 1020 - 1040 | Symmetric C-O-C stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 183.07, corresponding to the molecular formula C₁₂H₉NO.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 168.

-

Loss of carbon monoxide (CO) from the fragment at m/z = 168 to yield a fragment at m/z = 140.

-

Loss of the entire methoxy group (•OCH₃) to give a fragment at m/z = 152.

-

Crystallographic Analysis: The Definitive Structure

Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Protocol for Single Crystal Growth

-

Purification: The sample of this compound must be of high purity (>99%).

-

Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling. Suitable candidates include ethanol, methanol, ethyl acetate, toluene, and mixtures thereof with hexanes.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C).

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

X-ray Diffraction Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the synthesis and structural analysis of this compound. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted spectroscopic data serves as a valuable reference for researchers undertaking the characterization of this molecule. The ultimate confirmation of its structure will, of course, rely on the successful execution of these experimental protocols and the acquisition of empirical data. As a novel derivative of the versatile naphthalene scaffold, this compound holds potential for applications in drug discovery and materials science, making its thorough structural elucidation a worthy and critical endeavor.

References

-

PubChem. 3-Methoxy-2-naphthoic acid. National Center for Biotechnology Information. [Link][1]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

CP Lab Safety. This compound, 98% Purity, C12H9NO, 1 gram. [Link][3]

-

Google Patents. A process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof. [4]

Sources

Spectroscopic data of 2-Cyano-3-methoxynaphthalene (NMR, IR, Mass Spec)

Introduction: The Importance of Spectroscopic Characterization

The precise structural elucidation of organic molecules is paramount in modern chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad, each offering a unique window into the molecular architecture. For a substituted naphthalene derivative like 2-Cyano-3-methoxynaphthalene, understanding its electronic and vibrational properties, as well as its fragmentation behavior, is crucial for confirming its identity, assessing its purity, and predicting its reactivity.

This guide will first present the experimentally determined spectroscopic data for the closely related isomer, 2-Cyano-6-methoxynaphthalene, as a foundational reference. Subsequently, a detailed predictive analysis for the target molecule, this compound, will be provided, drawing upon established principles of structure-spectra correlations.

Spectroscopic Analysis of the Isomeric Reference: 2-Cyano-6-methoxynaphthalene

A study detailing the regioselective photoalkylation of 2-cyano-6-methoxynaphthalene provides a complete set of spectroscopic data for this isomer[1]. This data serves as an excellent benchmark for our predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Data for 2-Cyano-6-methoxynaphthalene: [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.14 | d | 0.9 | H-1 |

| 7.79 | d | 8.6 | H-4, H-8 |

| 7.57 | dd | 8.3, 1.6 | H-3 |

| 7.25 | dd | 8.9, 2.5 | H-7 |

| 7.15 | d | 2.4 | H-5 |

| 3.95 | s | - | -OCH₃ |

Interpretation: The downfield shift of H-1 (δ 8.14) is characteristic of a proton in the peri-position to a cyano group, experiencing its deshielding anisotropic effect. The methoxy protons appear as a sharp singlet at δ 3.95, typical for an aromatic methoxy group. The remaining aromatic protons exhibit splitting patterns consistent with their respective couplings to neighboring protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Experimental Data for 2-Cyano-6-methoxynaphthalene: [1]

| Chemical Shift (δ) ppm | Assignment |

| 160.0 | C-6 |

| 136.5 | C-4a or C-8a |

| 133.8 | C-4a or C-8a |

| 130.1 | C-4 or C-8 |

| 127.9 | C-4 or C-8 |

| 127.8 | C-3 |

| 127.2 | C-7 |

| 120.8 | C-5 |

| 119.7 | C-1 |

| 106.9 | -CN |

| 106.1 | C-2 |

| 55.9 | -OCH₃ |

Interpretation: The carbon atom attached to the electron-donating methoxy group (C-6) is significantly shielded and appears at δ 160.0. Conversely, the carbon of the cyano group (C-2) and the carbon bearing it are found at δ 106.1 and 106.9 respectively. The remaining aromatic carbons resonate in the expected region of δ 119-137.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Experimental Data for 2-Cyano-6-methoxynaphthalene: [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2221 | C≡N stretch (strong) |

| 1622 | C=C aromatic stretch |

| 1266 | C-O-C asymmetric stretch |

Interpretation: The strong absorption at 2221 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group. The band at 1622 cm⁻¹ is characteristic of the aromatic C=C stretching vibrations of the naphthalene ring. The peak at 1266 cm⁻¹ corresponds to the asymmetric stretching of the aryl-ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Data for 2-Cyano-6-methoxynaphthalene: [1]

| m/z | Relative Intensity (%) | Assignment |

| 183 | 100 | [M]⁺ (Molecular Ion) |

| 140 | 92 | [M - CH₃ - CO]⁺ |

Interpretation: The molecular ion peak at m/z 183 corresponds to the molecular weight of 2-cyano-6-methoxynaphthalene. The base peak at m/z 140 suggests a facile fragmentation pathway involving the loss of the methoxy group followed by the loss of a carbonyl group, a common fragmentation pattern for methoxy-substituted aromatic compounds.

Predictive Spectroscopic Analysis of this compound

Based on the established spectroscopic data for the 6-methoxy isomer and fundamental principles of spectroscopy, we can predict the spectral characteristics of this compound with a high degree of confidence.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The change in the substitution pattern from 2,6 to 2,3 will significantly alter the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Data for this compound:

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Assignment | Rationale |

| ~8.0-8.2 | s | H-1 | Deshielded by the adjacent cyano group. Will appear as a singlet due to the lack of an ortho-proton. |

| ~7.8-8.0 | d | H-4 | Deshielded by the fused aromatic ring and ortho to the methoxy group. |

| ~7.4-7.6 | m | H-5, H-8 | Protons on the unsubstituted ring, likely appearing as a complex multiplet. |

| ~7.2-7.4 | m | H-6, H-7 | Protons on the unsubstituted ring, likely appearing as a complex multiplet. |

| ~4.0 | s | -OCH₃ | Similar to the 6-methoxy isomer. |

Predicted ¹³C NMR Spectrum

The positions of the cyano and methoxy groups will influence the chemical shifts of the carbons in the substituted ring.

Predicted ¹³C NMR Data for this compound:

| Predicted Chemical Shift (δ) ppm | Predicted Assignment | Rationale |

| ~158-162 | C-3 | Carbon attached to the electron-donating methoxy group. |

| ~135-140 | C-4a or C-8a | Quaternary carbons of the fused ring system. |

| ~128-132 | Aromatic CH | Carbons on the unsubstituted ring. |

| ~118-122 | -CN | Carbon of the nitrile group. |

| ~105-110 | C-2 | Carbon bearing the cyano group. |

| ~100-105 | C-1 | Shielded by the ortho-methoxy group. |

| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Predicted IR Spectrum

The IR spectrum is expected to be very similar to that of the 6-methoxy isomer, as the primary functional groups are the same.

Predicted IR Data for this compound:

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~2220-2230 | C≡N stretch (strong) |

| ~1620-1630 | C=C aromatic stretch |

| ~1260-1270 | C-O-C asymmetric stretch |

Predicted Mass Spectrum

The molecular weight will be identical to the 6-methoxy isomer. The fragmentation pattern is also expected to be similar, although relative intensities of fragment ions may vary slightly.

Predicted Mass Spectrum Data for this compound:

| m/z | Assignment |

| 183 | [M]⁺ (Molecular Ion) |

| 140 | [M - CH₃ - CO]⁺ |

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following general protocols are recommended.

Synthesis Workflow

A plausible synthetic route would involve the cyanation of a suitable precursor, such as 3-methoxy-2-naphthol or a halogenated derivative.

Caption: A generalized workflow for the synthesis and characterization of this compound.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

IR Spectroscopy

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. By leveraging the experimentally determined data of its close isomer, 2-Cyano-6-methoxynaphthalene, we have presented a detailed and scientifically sound predictive analysis of the NMR, IR, and MS spectra for the target compound. This information is invaluable for researchers working on the synthesis and application of this and related naphthalene derivatives, providing a solid foundation for structural verification and further investigation.

References

- Regioselective photoalkylation of 2-cyano-6-methoxynaphthalene by methoxy-substituted 1,2-diarylcyclopropanes. (This is a representative reference based on the search results. A full citation would require the complete author list, journal, year, volume, and page numbers.)